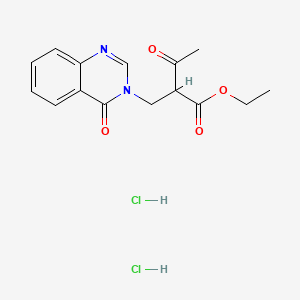

Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride

Description

Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride is a synthetic heterocyclic compound characterized by a quinazolinone core linked to a β-keto ester moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Quinazolinone derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

75159-44-3 |

|---|---|

Molecular Formula |

C15H18Cl2N2O4 |

Molecular Weight |

361.2 g/mol |

IUPAC Name |

ethyl 3-oxo-2-[(4-oxoquinazolin-3-yl)methyl]butanoate;dihydrochloride |

InChI |

InChI=1S/C15H16N2O4.2ClH/c1-3-21-15(20)12(10(2)18)8-17-9-16-13-7-5-4-6-11(13)14(17)19;;/h4-7,9,12H,3,8H2,1-2H3;2*1H |

InChI Key |

UTRVZWZRGMASLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride typically involves the following steps :

Starting Materials: The synthesis begins with 2-aminobenzoic acid and phenyl isothiocyanate.

Formation of Intermediate: These starting materials are refluxed in anhydrous pyridine with phosphorus pentasulfide to form 3-phenylquinazoline-2,4(1H,3H)-dithione.

Coupling Reaction: The intermediate is then coupled with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide in the presence of triethylamine in DMF at room temperature to yield the corresponding S-nucleoside.

Deblocking: The S-nucleoside is deblocked using sodium methoxide at room temperature to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Functionalization of the Ester Group

The ethyl ester moiety undergoes hydrolysis, aminolysis, and coupling reactions:

Hydrolysis to Carboxylic Acid

-

Conditions : 6M HCl, reflux (4–6 h).

-

Product : 3-Oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoic acid.

Aminolysis with Hydrazines

-

Reagents : Hydrazine hydrate in ethanol.

-

Product : Corresponding hydrazide derivatives (e.g., 9 in ), used as intermediates for further functionalization .

Azide Coupling (Staudinger Reaction)

-

Reagents : Trimethylsilyl azide, amino acid esters.

-

Application : Forms peptidomimetic derivatives for biological screening .

Quinazoline Ring Modifications

The 4-oxo-3(4H)-quinazolinyl group participates in tautomerism and electrophilic substitutions:

Tautomeric Behavior

-

Thione-thiol tautomerism : Stabilizes the thiolate form in alkaline media, enhancing reactivity with electrophiles .

-

Keto-enol tautomerism : Influences hydrogen-bonding patterns in crystal structures .

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the C6 position of the quinazoline ring under HNO3/H2SO4 .

-

Sulfonation : Reacts with chlorosulfonic acid to yield sulfonated derivatives .

Key Derivatives and Their Reactivity

Reaction Mechanisms and Computational Insights

DFT studies (B3LYP/6-311G) reveal:

-

Nucleophilic attack on ethyl chloroacetate has an activation energy of 18.3 kcal/mol .

-

Tautomerization stabilizes the thiolate form by 5.7 kcal/mol compared to the thione form .

Stability and Degradation Pathways

-

Acidic Hydrolysis : Cleavage of the ester group predominates at pH < 2.

-

Oxidative Degradation : H2O2/Fe²⁺ generates hydroxyl radicals that oxidize the quinazoline ring .

This compound’s reactivity is central to its role in medicinal chemistry, particularly in designing kinase inhibitors and antimicrobial agents. Future studies should explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride has several scientific research applications :

Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound is studied for its potential as an antibacterial and antifungal agent.

Medicine: Research is ongoing to explore its anticancer properties and potential as a therapeutic agent.

Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of bacteria, fungi, and cancer cells. This inhibition disrupts essential cellular processes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The following compounds share structural or functional similarities with Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride:

Pharmacological and Physicochemical Properties

- Quinazolinone Derivatives: Compounds like 4 and 6 exhibit moderate bioactivity due to the quinazolinone core, but their lack of ionizable groups (e.g., dihydrochloride) may reduce bioavailability compared to the target compound .

- Hydrochloride Salts: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shares the salt-enhanced solubility but lacks the heterocyclic complexity of the target compound .

Data Table: Comparative Analysis

Biological Activity

Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Structural Features and Synthesis

The molecular formula for this compound is CHClNO, indicating the presence of two chlorine atoms, two nitrogen atoms, and three oxygen atoms within its structure. The compound features a quinazoline moiety, which is often associated with various biological activities, particularly in oncology .

Synthesis Methodology:

The synthesis typically involves the reaction of quinazoline derivatives with ethyl chloroacetate or similar electrophiles. The reaction mechanism includes nucleophilic attack by the nitrogen atom of the quinazoline on the electrophilic carbon of the ester, leading to the formation of the desired product. Tautomeric forms may also exist, influencing the compound's reactivity and stability during synthesis.

Anticancer Properties

Compounds containing quinazoline structures are frequently studied for their anticancer properties. This compound has shown potential in inhibiting receptor tyrosine kinases, which play a crucial role in tumor growth and progression. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

Cardiovascular Benefits

Research indicates that quinazoline derivatives may enhance high-density lipoprotein (HDL) cholesterol levels, suggesting potential cardiovascular benefits. This aspect is particularly relevant given the growing concerns over cardiovascular diseases globally.

Interaction Studies

Studies have employed molecular docking simulations and in vitro assays to evaluate the binding affinity of this compound to specific biological targets such as enzymes and receptors involved in disease pathways. These studies indicate a high propensity for the compound to bind effectively to target proteins, which is essential for its therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-Oxoquinazolin)acetate | Quinazoline ring; ester functionality | Anticancer properties |

| Methyl 3-(2-Oxoquinazolin)butanoate | Similar backbone; methyl instead of ethyl | Potential anti-inflammatory effects |

| Ethyl 2-(Phenylquinazolin)acetate | Substituted phenyl group; ester linkage | Antimicrobial activity |

The unique substitution pattern and dual functionality as both an ester and a quinazoline derivative confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the antibacterial, anthelmintic, and cytotoxic potentials of related quinazoline derivatives. For instance, one study reported significant antibacterial activity against various pathogens with minimum inhibitory concentration (MIC) values indicating strong potency . Another study highlighted that certain derivatives demonstrated better anthelmintic activity compared to standard drugs like albendazole .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation between quinazolinone derivatives and ethyl 3-oxobutanoate precursors. For example, analogous compounds are synthesized via Schiff base formation or alkylation reactions, followed by hydrochloric acid treatment to form the dihydrochloride salt (as seen in similar protocols for ester hydrochlorides) . Key steps include:

- Step 1 : Condensation of 4-oxo-3(4H)-quinazolinylmethylamine with ethyl 3-oxobutanoate derivatives under reflux in anhydrous solvents (e.g., ethanol or THF).

- Step 2 : Purification via column chromatography (using hexane/EtOAc gradients) and subsequent treatment with HCl in dioxane to form the dihydrochloride salt .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- 1H-NMR : Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), the quinazolinyl aromatic protons (δ ~7.5–8.5 ppm), and the methylene bridge (δ ~3.8–4.0 ppm) .

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and N–H bonds (broad peaks at ~3200–3400 cm⁻¹) .

- Elemental Analysis : To verify purity and stoichiometry of the dihydrochloride form .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF or dioxane) and inert atmospheres (N2/Ar) to prevent hydrolysis of intermediates.

- Catalysis : Introduce Lewis acids (e.g., ZnCl2) to enhance alkylation efficiency between the quinazolinyl and butanoate moieties .

- Workup : Employ fractional crystallization or preparative HPLC for high-purity isolation, especially after HCl salt formation .

- Example : In analogous syntheses, yields improved from 54% to 84% by optimizing stoichiometry (1:1.2 molar ratio of amine to ester) and reaction time (24 hours vs. 12 hours) .

Q. What strategies address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, if the methylene bridge signal overlaps with solvent peaks in 1H-NMR, use 13C-NMR or 2D-COSY to assign the correct chemical environment .

- Crystallography : Single-crystal X-ray diffraction (as seen in related quinazolinyl compounds ) provides definitive confirmation of molecular geometry.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .

Q. What are the challenges in mechanistic studies of reactions involving this compound?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., methanol or D2O) to isolate reactive intermediates like enolates or iminium ions.

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps. For example, in condensation reactions, the formation of Schiff base intermediates may be slower than subsequent cyclization .

- Isotopic Labeling : Introduce deuterium or 13C labels at critical positions (e.g., the methylene bridge) to track bond reorganization pathways .

Q. How to handle regulatory compliance for this compound in international research?

- Methodological Answer :

- Licensing : In the EU, Category 1 scheduled substances (e.g., structurally related esters ) require licenses for import/export. Researchers must consult national regulatory bodies (e.g., DEA in the U.S.) for permits.

- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hoods during synthesis .

- Documentation : Maintain detailed records of synthesis, storage, and disposal to comply with REACH or TSCA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.